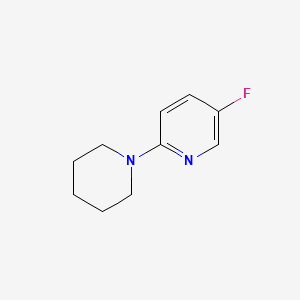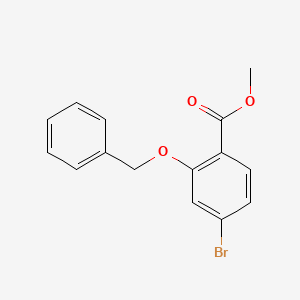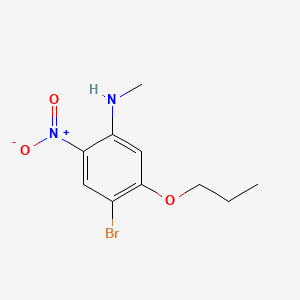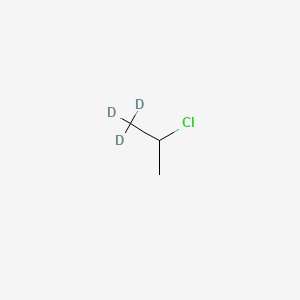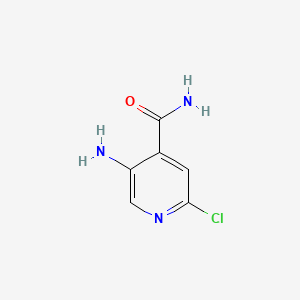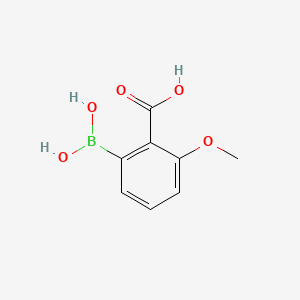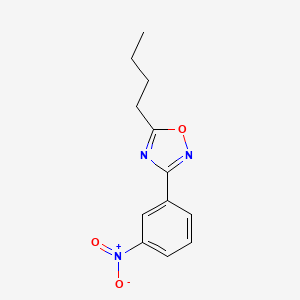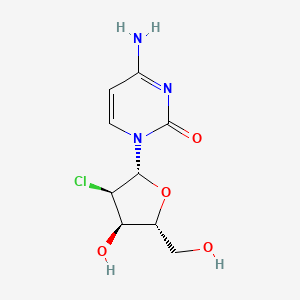
2'-Chloro-2'-deoxycytidine
Descripción general
Descripción
2’-Chloro-2’-deoxycytidine is a chlorinated purine nucleoside with activity against lymphoproliferative disorders . Its molecular formula is C9H12ClN3O4 and it has a molecular weight of 261.66 .
Synthesis Analysis
The synthesis of 2’-Chloro-2’-deoxycytidine involves several enzymes including deoxycytidine kinase . The phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase and intracellular accumulation of 2-chloro-2’-deoxyadenosine triphosphate (CdATP) were found to be similar in EHEB cells and in other CdA-sensitive cell lines .Molecular Structure Analysis
The molecular structure of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2’-Chloro-2’-deoxycytidine are complex and involve several enzymes. For instance, the phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase is a key step in its activation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Aplicaciones Científicas De Investigación
Application in Cancer Research
- Scientific Field: Cancer Research
- Summary of Application: 2’-Chloro-2’-deoxycytidine is used in the study of resistance in lymphoid cell lines. The resistance was developed in the W1L2 human B lymphoblastoid and L1210 murine leukemia cell lines by continuous exposure to 2’-Chloro-2’-deoxycytidine .
- Methods of Application: The cell lines were continuously exposed to 2’-Chloro-2’-deoxycytidine. The resistance factor for the human B lymphoblastoid was 160, and for the murine leukemia cell line, it was 605 .
- Results or Outcomes: The studies showed that a deficiency of 2’-deoxycytidine kinase activity is a major determinant of 2’-Chloro-2’-deoxycytidine acquired resistance in both the murine and human lymphoid lines .
Application in Mutagenesis Studies
- Scientific Field: Mutagenesis Studies
- Summary of Application: 5-Chloro-2’-deoxycytidine is used to induce a distinctive high-resolution mutational spectrum of transition mutations in vivo .
- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .
- Results or Outcomes: High-resolution sequencing of genomic DNA collected from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .
Application in Synthesis of Nucleosides
- Scientific Field: Organic Chemistry
- Summary of Application: 2’-Chloro-2’-deoxycytidine is used in the synthesis of 5-substituted 2’-deoxycytidine .
- Methods of Application: The 3’-acetyl-N4-benzoyl 5-substituted 2’-deoxycytidine 2 was phosphitylated by 2-chloro-4H-1,3,2-benzodioxa-phosphorin-4-one (salicyl phosphorochloridite) to yield the intermediate 3 .
- Results or Outcomes: The 31 P NMR spectrum of the reaction mixture showed two signals at ∼126 p.p.m., representing two diastereomers of 3 .
Application in Inflammation Studies
- Scientific Field: Inflammation Studies
- Summary of Application: 5-Chloro-2’-deoxycytidine is used to study the mutagenic properties of 5ClC in the nucleotide pool by exposing cells to the nucleoside 5-chloro-2’-deoxycytidine (5CldC) .
- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .
- Results or Outcomes: High-resolution sequencing of DNA from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .
Application in Inhibitor Studies for Covid-19
- Scientific Field: Medicinal Chemistry
- Summary of Application: Some nitrogen-containing heterocyclic compounds, including 2’-fluoro-2’-deoxycytidine, have been studied as potential inhibitors for Covid-19 .
- Methods of Application: The binding affinity of these compounds, including 2’-fluoro-2’-deoxycytidine, to the target protein in Covid-19 was studied .
- Results or Outcomes: The binding affinity of 2’-fluoro-2’-deoxycytidine was found to be -4.47 kcal/mol .
Application in Studies of DNA Damage
- Scientific Field: Molecular Biology
- Summary of Application: 5-Chloro-2’-deoxycytidine is used to study the mutagenic properties of 5ClC in the nucleotide pool by exposing cells to the nucleoside 5-chloro-2’-deoxycytidine (5CldC) .
- Methods of Application: Cells were exposed to the nucleoside 5-chloro-2’-deoxycytidine (5CldC). The exposure led to significantly increased mutant fractions in both Escherichia coli and mouse embryonic fibroblasts .
- Results or Outcomes: High-resolution sequencing of DNA from mouse embryonic fibroblasts treated with 5CldC yielded a novel mutational pattern dominated by CG → TA .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZPBORRQPATRO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676912 | |
| Record name | 2'-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2'-deoxycytidine | |
CAS RN |
10212-19-8 | |
| Record name | 2'-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



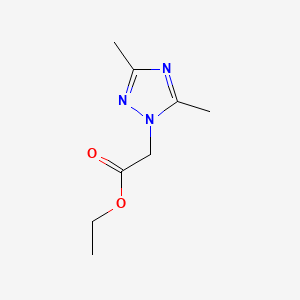
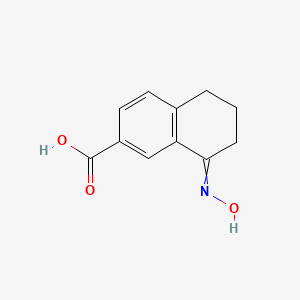
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

